molecular formula C5H4FIN2 B1448642 4-Fluoro-3-iodopyridin-2-amine CAS No. 1805602-68-9

4-Fluoro-3-iodopyridin-2-amine

Cat. No. B1448642
CAS RN: 1805602-68-9
M. Wt: 238 g/mol
InChI Key: MJZYEINWKVOZEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 4-Fluoro-3-iodopyridin-2-amine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-iodopyridin-2-amine is characterized by the presence of fluorine and iodine atoms attached to a pyridine ring . The unique structure of this compound contributes to its physical and chemical properties .


Chemical Reactions Analysis

Fluoropyridines, including 4-Fluoro-3-iodopyridin-2-amine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues .


Physical And Chemical Properties Analysis

4-Fluoro-3-iodopyridin-2-amine has a predicted density of 2.139±0.06 g/cm3 and a predicted boiling point of 291.4±40.0 °C . More detailed physical and chemical properties may require further experimental studies.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 4-Fluoro-3-iodopyridin-2-amine, are used in the synthesis of fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Development of Imaging Agents

4-Fluoro-3-iodopyridin-2-amine could be used in the development of 18F-substituted pyridines , which present a special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products with improved physical, biological, and environmental properties, fluorine atoms are often introduced into lead structures . 4-Fluoro-3-iodopyridin-2-amine, being a fluorinated compound, could potentially be used in this context.

Synthesis of Herbicides and Insecticides

Fluorinated pyridines, including 4-Fluoro-3-iodopyridin-2-amine, have been used as starting materials for the synthesis of some herbicides and insecticides .

Development of Anti-HIV Agents

There is a possibility that 4-Fluoro-3-iodopyridin-2-amine could be used in the synthesis of anti-HIV agents . However, more research would be needed to confirm this application.

Improvement of Biological Properties of 3-Hydroxypyridin-4-ones

A range of fluorinated 3-hydroxypyridin-4-ones having fluorine or fluorinated substituent attached at 2- or 5- position of the pyridine ring has been synthesized in order to improve biological properties of 3-hydroxypyridin-4-ones .

Future Directions

Fluoropyridines, including 4-Fluoro-3-iodopyridin-2-amine, have potential applications in various fields such as agriculture and pharmaceuticals . They are of interest for the development of new agricultural products with improved physical, biological, and environmental properties . In the pharmaceutical industry, fluoropyridines are used in the synthesis of drugs . It is expected that many novel applications of fluoropyridines will be discovered in the future .

properties

IUPAC Name

4-fluoro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYEINWKVOZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-iodopyridin-2-amine

CAS RN

1805602-68-9
Record name 4-fluoro-3-iodopyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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